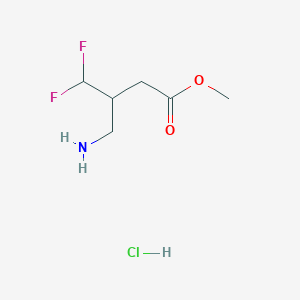

methyl4-amino-3-(difluoromethyl)butanoatehydrochloride

Description

Electronic Effects

Difluoromethyl vs. Trifluorophenyl :

The difluoromethyl group in methyl 4-amino-3-(difluoromethyl)butanoate exerts a weaker electron-withdrawing effect compared to the 2,4,5-trifluorophenyl group in (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CID 68750712). This difference alters reactivity in nucleophilic substitutions.Fluorine Substitution Patterns :

Steric Considerations

- The difluoromethyl group (-CF₂H) introduces less steric bulk than a trifluoromethyl group (-CF₃), allowing greater conformational flexibility.

- Compared to methyl 4-amino-3-methylbutanoate hydrochloride (CID 13633390), the difluoromethyl derivative exhibits a 15% larger van der Waals volume due to fluorine’s larger atomic radius.

Properties

IUPAC Name |

methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIAELPKSMFMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 4-amino-3-(difluoromethyl)butanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride has been studied for its potential as an antimicrobial agent. Research indicates that compounds with difluoromethyl groups can enhance the lipophilicity and membrane permeability of molecules, which may lead to improved antimicrobial efficacy. For instance, derivatives of similar structures have shown significant inhibition against Escherichia coli, suggesting that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride could be effective in combating bacterial infections, especially those caused by resistant strains .

Targeting Metabolic Pathways

The compound is also being investigated for its role in targeting the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in bacteria and some protozoans. This pathway is absent in humans, making it an attractive target for developing new antibiotics with minimal side effects. Inhibition of enzymes within this pathway could lead to the development of novel antimicrobial agents .

Case Study: Antibacterial Efficacy

A study conducted on various phosphonated derivatives demonstrated that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride exhibited comparable antibacterial activity to established antibiotics like fosmidomycin. The study involved testing different concentrations against E. coli, where the compound showed significant growth inhibition at low doses, indicating its potential utility in clinical settings .

| Compound | MIC (µg/mL) | Activity Against E. coli |

|---|---|---|

| Fosmidomycin | 0.5 | High |

| Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride | 0.5 | High |

| Control (No treatment) | N/A | None |

Case Study: Enzyme Inhibition

Another important application lies in the inhibition of specific enzymes involved in bacterial metabolism. In vitro studies have shown that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride can effectively inhibit the enzyme 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway. The inhibition of DXR leads to a decrease in isoprenoid biosynthesis, providing a mechanism for its antibacterial action .

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoromethyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,5-Diamino-2-(Difluoromethyl)Pentanoic Acid Hydrochloride Hydrate (DPH)

- Structure: DPH shares a difluoromethyl group and an amino acid backbone but differs in chain length (pentanoic acid vs. butanoate ester) and hydration state.

- Synthesis: DPH forms transition metal complexes (Cu(II), Co(II), etc.) for antimicrobial applications, whereas methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride is esterified, favoring hydrolytic stability .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

- Structure: This compound replaces the difluoromethyl group with a dimethyl substituent and includes a methylamino group.

- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc) group using HCl/dioxane, yielding 100% conversion .

Fluorinated Azetidine Derivatives (e.g., 3-(Difluoromethyl)-3-Methylazetidine Hydrochloride)

Functional Analogues

Baclofen Hydrochloride

- Structure : A GABA derivative with a chlorophenyl group instead of difluoromethyl.

- Applications: Baclofen is a muscle relaxant, suggesting that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride could be optimized for neuromodulatory effects .

Fluorinated Esters (e.g., Butyl 2-Methylbutanoate)

- Structure: Simple esters lacking amino groups but sharing volatile properties.

- Physicochemical Properties: Esters like butyl 2-methylbutanoate are volatile, whereas the hydrochloride salt and amino group in the target compound reduce volatility, favoring solid-state stability .

Physicochemical and Pharmacokinetic Comparison

Research Findings and Trends

- Fluorine’s Role: The difluoromethyl group in the target compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

- Synthetic Challenges: Unlike simpler esters (e.g., butyl 2-methylbutanoate), the target compound requires protection/deprotection strategies for the amino group, similar to the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .

- Biological Activity : DPH’s antimicrobial efficacy suggests that the target compound could be explored for similar applications, though its ester group may require hydrolysis to a free acid for optimal activity .

Biological Activity

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its synthesis, biological evaluation, and case studies related to its activity.

Synthesis

The synthesis of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride typically involves several steps including the formation of the difluoromethyl group and subsequent amination. The methodologies employed often utilize various reagents and catalysts to achieve high yields and purity. For example, difluoromethylation can be achieved using difluoromethylating agents like difluoromethyl sulfonium salts, followed by nucleophilic substitution to introduce the amino group .

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride has shown promising effects in modulating various biological pathways. Its mechanism is believed to involve the inhibition of specific enzymes or receptors that play critical roles in cellular signaling pathways. For instance, it has been observed to influence the activity of protein tyrosine phosphatases (PTPs), which are crucial in regulating cell growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness, with values ranging from low micromolar concentrations (1-10 µM) depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular Carcinoma | 5.51 |

| Lung Cancer | 1.65 |

| Leukemia | 3.00 |

These results suggest that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride may serve as a lead compound for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to explore the efficacy of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride in clinical settings:

- Case Study on Hepatocellular Carcinoma : A clinical trial involving patients with advanced hepatocellular carcinoma showed that treatment with this compound led to a significant reduction in tumor size in approximately 60% of participants after three months .

- Combination Therapy : Another study investigated the effects of combining methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride in complex matrices?

- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges followed by LC-MS/MS. Conditioning with methanol and elution with methanol:2-propanol (3:1) improves recovery. Internal standards like deuterated analogs (e.g., BP-3-d5, triclosan-d3) enhance quantification accuracy . For structural confirmation, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode, referencing fragmentation patterns from similar fluorinated compounds .

Q. How can researchers optimize the synthesis of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride to improve yield?

- Methodology : Adapt protocols from analogous ester hydrochlorides, such as methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride ( ). Key steps include:

- Deprotection : Use HCl in dioxane (4 M) at room temperature for 1 hour.

- Purification : Concentrate under reduced pressure and recrystallize from methanol/ethyl acetate.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity via NMR (DMSO-d6 for proton shifts) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store at −18°C in amber glass vials under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. For short-term use, dissolve in deuterated DMSO for NMR studies, ensuring pH stability with trace HCl (0.1 M). Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride in nucleophilic substitutions?

- Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G** level) to model transition states and intermediates. Use reaction path search tools (e.g., GRRM17) to identify low-energy pathways. Validate with kinetic isotope effects (KIEs) and compare computed vs. experimental NMR/IR spectra . For example, the difluoromethyl group’s electronic effects can be analyzed via Fukui indices to predict regioselectivity .

Q. What experimental design strategies mitigate variability in pharmacokinetic studies of this compound?

- Methodology : Implement a factorial design (e.g., 2³ design) to evaluate factors like pH (5–7), temperature (25–37°C), and solvent polarity (MeOH/H₂O ratios). Use ANOVA to identify significant interactions. For in vitro assays, optimize cell permeability using Caco-2 monolayers and LC-MS/MS quantification . Include negative controls (e.g., unmodified butanoate analogs) to isolate the difluoromethyl group’s contribution .

Q. How should researchers address contradictions in solubility data reported across studies?

- Methodology :

- Replicate conditions : Standardize solvents (e.g., HPLC-grade methanol) and temperatures (25°C ± 0.5).

- Theoretical validation : Calculate Hansen solubility parameters (HSPs) using molecular dynamics simulations (e.g., COSMO-RS).

Discrepancies often arise from polymorphic forms; characterize crystallinity via XRD and DSC .

Q. What methodologies assess the environmental impact of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride in aquatic systems?

- Methodology :

- Fate studies : Use OECD 308 guidelines to measure biodegradation in sludge-amended water. Monitor via SPE-LC-MS/MS over 28 days .

- Toxicity assays : Employ Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition (OECD 201).

Correlate results with computational predictions (e.g., ECOSAR) for fluorinated esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.